1,1-Dimethylbiguanide citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

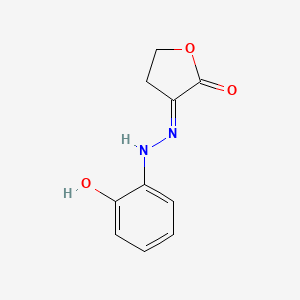

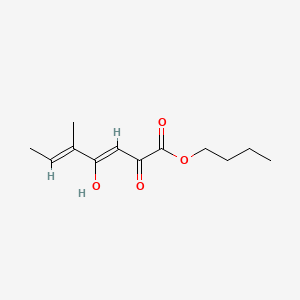

1,1-Dimethylbiguanide citrate, commonly known as metformin citrate, is a derivative of biguanide. It is widely recognized for its role as an oral antidiabetic drug, primarily used to manage type 2 diabetes mellitus. The compound is known for its ability to reduce blood glucose levels and improve insulin sensitivity without causing hypoglycemia.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-Dimethylbiguanide citrate can be synthesized through the reaction of dimethylamine with dicyandiamide, followed by the addition of citric acid. The reaction typically involves heating the reactants in an aqueous solution, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Dimethylbiguanide citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms of the compound with altered nitrogen functionalities.

Substitution: Substituted derivatives with different alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethylbiguanide citrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and coordination chemistry.

Biology: Investigated for its effects on cellular metabolism and signaling pathways.

Medicine: Widely studied for its antidiabetic properties and potential therapeutic effects in cancer, cardiovascular diseases, and aging.

Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.

Wirkmechanismus

The primary mechanism of action of 1,1-dimethylbiguanide citrate involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of hepatic gluconeogenesis, resulting in reduced glucose production in the liver. Additionally, the compound enhances insulin sensitivity and increases peripheral glucose uptake. Other molecular targets include mitochondrial enzymes and various signaling pathways involved in cellular metabolism and inflammation .

Vergleich Mit ähnlichen Verbindungen

Phenformin: Another biguanide derivative with similar antidiabetic properties but higher risk of lactic acidosis.

Buformin: Similar to phenformin, used in the past for diabetes management but less commonly due to safety concerns.

Chlorhexidine: A biguanide compound used as an antiseptic and disinfectant.

Uniqueness: 1,1-Dimethylbiguanide citrate stands out due to its favorable safety profile, efficacy in lowering blood glucose levels, and additional therapeutic benefits in various diseases beyond diabetes. Its ability to activate the AMPK pathway and modulate mitochondrial function makes it a versatile compound in both clinical and research settings .

Eigenschaften

CAS-Nummer |

94134-19-7 |

|---|---|

Molekularformel |

C10H19N5O7 |

Molekulargewicht |

321.29 g/mol |

IUPAC-Name |

3-(diaminomethylidene)-1,1-dimethylguanidine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.C4H11N5/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-9(2)4(7)8-3(5)6/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2H3,(H5,5,6,7,8) |

InChI-Schlüssel |

AFIHOTTTWXQFDO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=N)N=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)

![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)